1-(2-Bromo-3-fluorophenyl)propan-2-ol
Description
1-(2-Bromo-3-fluorophenyl)propan-2-ol is a halogenated aromatic alcohol with the molecular formula C₉H₁₀BrFO (molecular weight: 233.08 g/mol) . Its structure features a propan-2-ol backbone attached to a phenyl ring substituted with bromine at position 2 and fluorine at position 3. Key identifiers include:
Properties
IUPAC Name |
1-(2-bromo-3-fluorophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-6(12)5-7-3-2-4-8(11)9(7)10/h2-4,6,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWVEMXECIDNLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-3-fluorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the bromination and fluorination of a phenylpropanol precursor. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide and a fluorinating agent like hydrogen fluoride or a fluorinating reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low to moderate range to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-3-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products Formed:
Oxidation: Formation of 1-(2-Bromo-3-fluorophenyl)propan-2-one.
Reduction: Formation of 1-(2-Bromo-3-fluorophenyl)propane.
Substitution: Formation of 1-(2-Azido-3-fluorophenyl)propan-2-ol or 1-(2-Cyano-3-fluorophenyl)propan-2-ol.
Scientific Research Applications
Scientific Research Applications
1-(2-Bromo-3-fluorophenyl)propan-2-ol has applications across various domains:
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions (oxidation, reduction, and substitution) makes it valuable for developing new chemical entities.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Ketones, Carboxylic Acids |
| Reduction | NaBH4, LiAlH4 | Alcohols, Alkanes |
| Substitution | NaI in Acetone | New Functional Groups |
Medicinal Chemistry
Research indicates that this compound may exhibit significant biological activity. It is being studied for its potential therapeutic properties, particularly as a precursor in synthesizing pharmaceutical agents. The compound's halogen substituents can enhance binding affinity to biological targets.
Biological Research
The compound is utilized in studies investigating enzyme interactions and biochemical pathways. Its structural characteristics allow it to modulate the activity of target proteins, leading to various biological effects.
Case Studies
Case Study 1: Enzyme Inhibition Studies
Research has shown that the amino group in similar compounds facilitates hydrogen bonding with active sites of enzymes. The presence of halogens like bromine and fluorine enhances binding interactions through halogen bonding, potentially leading to effective enzyme inhibitors.
Case Study 2: Pharmaceutical Development
In the development of anti-inflammatory drugs, derivatives of this compound have been explored for their ability to inhibit specific pathways involved in inflammation. Preliminary results indicate promising activity against certain inflammatory markers.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3-fluorophenyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The hydroxyl group plays a crucial role in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Variants
The following table compares 1-(2-bromo-3-fluorophenyl)propan-2-ol with positional isomers and analogs:
Key Differences:
Substituent Positions: The 2-bromo-3-fluoro substitution in the target compound creates distinct electronic effects compared to 2-bromo-4-fluoro (para-fluoro) or 2-bromo-6-fluoro (meta-fluoro) isomers. The proximity of bromine and fluorine in the target compound may enhance steric hindrance and polarizability .
Alcohol Position :
- The secondary alcohol (propan-2-ol) in the target compound is less polar and more sterically hindered than primary alcohols (propan-1-ol) in analogs. This affects solubility, boiling points, and metabolic pathways .
Biological Activity
1-(2-Bromo-3-fluorophenyl)propan-2-ol is a compound of interest in medicinal chemistry and biochemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 233.08 g/mol. The presence of bromine and fluorine atoms on the phenyl ring significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The halogen substituents (bromine and fluorine) enhance binding affinity through halogen bonding, which can modulate enzyme activity and affect signal transduction pathways. This compound has been shown to inhibit certain enzyme activities, potentially affecting metabolic pathways in various organisms.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with halogen substitutions can hinder the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Table 1: Antimicrobial Activity of Halogenated Compounds
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| This compound | 0.0039 | Staphylococcus aureus |
| 1-(4-Bromo-3-fluorophenyl)propan-2-ol | 0.025 | Escherichia coli |
| 2,6-dipiperidino-1,4-dibromobenzene | 0.0195 | Bacillus mycoides |
Enzyme Inhibition Studies
The compound has also been investigated for its potential as an enzyme inhibitor. The amino group in related compounds facilitates hydrogen bonding with active sites of enzymes, enhancing binding specificity and affinity. This characteristic is particularly valuable in drug design, where selective inhibition can lead to therapeutic benefits .
Case Studies
Several studies have documented the biological effects of compounds related to this compound:
- Enzyme Interaction Study : A study focused on the interaction between substituted phenylpropan-2-ols and various enzymes demonstrated that the presence of halogens significantly altered the binding dynamics, leading to enhanced inhibition profiles against specific targets.
- Antimicrobial Efficacy : A comparative analysis of several halogenated phenyl derivatives revealed that those with bromine and fluorine substitutions exhibited superior antimicrobial activity compared to their non-halogenated counterparts, suggesting a structure-activity relationship (SAR) that favors halogenation for increased potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
